5-Bromo-6-methylpyrazolo[1,5-a]pyridine: Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Design
5-Bromo-6-methylpyrazolo[1,5-a]pyridine: Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Design
Executive Summary
The development of highly selective small-molecule therapeutics relies heavily on the strategic utilization of privileged heterocyclic scaffolds. 5-Bromo-6-methylpyrazolo[1,5-a]pyridine (CAS: 1345121-35-8) has emerged as a critical building block in modern medicinal chemistry, particularly in the synthesis of central nervous system (CNS) active agents and kinase inhibitors [1]. The fused bicyclic nature of the pyrazolo[1,5-a]pyridine core provides a unique electron-rich aromatic system, while the specific placement of the 5-bromo and 6-methyl substituents offers an ideal platform for late-stage functionalization and steric tuning.
This technical guide provides an in-depth analysis of the compound's physical properties, regioselective synthesis protocols, and its pivotal role in modulating biological pathways, such as Casein Kinase 1 Delta (CSNK1D) in circadian rhythm regulation[2].
Chemical Identity and Physical Properties
Understanding the physicochemical profile of 5-Bromo-6-methylpyrazolo[1,5-a]pyridine is essential for predicting its behavior in both synthetic workflows and biological environments. The pyrazolo[1,5-a]pyridine core acts as a bioisostere for indole and azaindole, offering improved metabolic stability and altered hydrogen-bonding dynamics.
Structural Causality
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5-Bromo Substituent: Acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position at C-5 directs subsequent vector growth of the molecule toward specific kinase hinge-binding regions.
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6-Methyl Substituent: Introduces a localized steric bump. In drug design, this methyl group restricts the rotational freedom of functional groups attached at the C-5 position, locking the molecule into a bioactive conformation and increasing target residence time.
Logical breakdown of structural components and their functional roles in drug design.
Quantitative Data Summary
The following table consolidates the critical physical and chemical parameters of the compound [1]:
| Property | Value | Experimental Significance |
| CAS Number | 1345121-35-8 | Unique identifier for procurement and database querying. |
| Molecular Formula | C8H7BrN2 | Confirms atomic composition for mass spectrometry. |
| Molecular Weight | 211.06 g/mol | Low MW allows for extensive downstream functionalization. |
| Log P (Octanol-Water) | ~2.2 | Moderate lipophilicity; favorable for CNS penetration. |
| Aqueous Solubility | ~0.172 mg/mL | Requires organic co-solvents (DMSO, DMF) for stock solutions. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 1 | Nitrogen at position 1 can act as a weak H-bond acceptor. |
| Appearance | Solid | Facilitates easy weighing and storage. |
Synthesis Methodology and Regioselectivity
The synthesis of substituted pyrazolo[1,5-a]pyridines presents a distinct regiochemical challenge. The C-3 position of the pyrazole ring is highly nucleophilic and is typically the first site of attack during electrophilic aromatic substitution. Therefore, synthesizing the 5-bromo derivative requires either careful separation of isomers or a regiospecific de novo ring construction.
Protocol: Regiospecific De Novo Synthesis
To bypass the inherent reactivity of the C-3 position, a de novo 1,3-dipolar cycloaddition approach is highly recommended. This protocol ensures absolute regiocontrol.
Step-by-Step Methodology:
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N-Amination (Precursor Activation):
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Action: Dissolve 4-bromo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
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Reagent: Slowly add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq).
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Causality: MSH selectively aminates the pyridine nitrogen, generating an N-aminopyridinium mesitylsulfonate salt. This activates the ring for the subsequent cycloaddition.
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1,3-Dipolar Cycloaddition:
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Action: Isolate the salt and resuspend in N,N-dimethylformamide (DMF). Add ethyl propiolate (1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 12 hours.
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Causality: The base deprotonates the N-amino group to form an N-ylide, which undergoes a [3+2] cycloaddition with the alkyne, followed by spontaneous oxidation/aromatization to form the bicyclic core.
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Saponification and Decarboxylation:
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Action: Treat the resulting ethyl 5-bromo-6-methylpyrazolo[1,5-a]pyridine-3-carboxylate with aqueous NaOH in ethanol to yield the carboxylic acid.
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Action: Heat the isolated acid in quinoline with a catalytic amount of copper powder at 200°C.
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Causality: Thermal decarboxylation removes the C-3 carboxylate group, yielding the pure target compound, 5-Bromo-6-methylpyrazolo[1,5-a]pyridine.
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De novo synthesis workflow prioritizing 5-position regioselectivity via N-ylide cycloaddition.
Self-Validating Characterization (NMR & MS)
To ensure the integrity of the synthesized product, researchers must validate the regiochemistry.
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Mass Spectrometry (LC-MS): The presence of a single bromine atom is confirmed by a characteristic 1:1 isotopic doublet for the [M+H]⁺ ion at m/z 211.0 and 213.0.
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¹H NMR Spectroscopy (Causality of Shifts): The substitution pattern is definitively proven by the pyridine ring protons. Because the substituents are at C-5 (Bromo) and C-6 (Methyl), the remaining protons are at C-4 and C-7. Being para to each other, H-4 and H-7 will appear as distinct singlets (lacking typical ortho or meta coupling constants). If the bromination had erroneously occurred at C-3, the pyridine protons would exhibit complex multiplet splitting patterns.
Applications in Drug Development: Casein Kinase 1 Delta (CSNK1D)
5-Bromo-6-methylpyrazolo[1,5-a]pyridine is prominently featured in the patent literature as a crucial intermediate for synthesizing modulators of Casein Kinase 1 Delta (CSNK1D) [2].
Mechanistic Role in Circadian Rhythm
CSNK1D is a serine/threonine kinase that plays a foundational role in the mammalian circadian clock. It regulates the phosphorylation of the PER2 (Period circadian protein homolog 2) protein.
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The Pathology: Aberrant CSNK1D activity leads to premature degradation of PER2, causing a phase shift in the circadian rhythm. This disruption is a major hallmark of mood disorders, including Major Depressive Disorder (MDD), bipolar disorder, and Familial Advanced Sleep Phase Syndrome (FASPS)[2].
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The Pharmacological Intervention: Derivatives synthesized from the 5-Bromo-6-methylpyrazolo[1,5-a]pyridine core act as potent CSNK1D inhibitors. By inhibiting the kinase, the phosphorylation and subsequent proteasomal degradation of PER2 are delayed, effectively normalizing the circadian clock.
Role of CSNK1D modulators in the PER2 phosphorylation pathway and circadian regulation.
Downstream Functionalization
In the context of CSNK1D inhibitor synthesis, the 5-bromo group of the scaffold is typically subjected to a Suzuki-Miyaura cross-coupling with various functionalized boronic acids (e.g., fluorophenyl or complex heterocyclic boronic esters). The 6-methyl group forces the newly attached aromatic ring to adopt an orthogonal conformation relative to the pyrazolo[1,5-a]pyridine core. This specific 3D geometry is critical for fitting into the narrow, hydrophobic ATP-binding pocket of the CSNK1D enzyme, thereby driving high target affinity and selectivity [2].
References
- EvitaChem. "Buy 5-Bromo-6-methylpyrazolo[1,5-a]pyridine (EVT-12027341)". EvitaChem Catalog.
- Google Patents. "WO2022058920A1 - Casein kinase 1 delta modulators". World Intellectual Property Organization.
